
2-Chloro-3-(difluoromethyl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethyl)-5-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C7H6ClF2N. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and difluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-chloro-5-methylpyridine using difluoromethylating agents such as TMSCF2H (trimethylsilyldifluoromethyl) in the presence of a base like cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted pyridines.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-5-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding and halogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine: Contains an additional trifluoromethyl group, which may enhance its reactivity and stability.
2,5-Dichloro-3-(difluoromethyl)pyridine: Contains an additional chlorine atom, which may affect its chemical properties and reactivity.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Contains a difluoroethyl group instead of a difluoromethyl group, which may influence its biological activity.
Uniqueness: 2-Chloro-3-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)6(8)11-3-4/h2-3,7H,1H3 |
InChI Key |
LFUDPXCVDQTVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


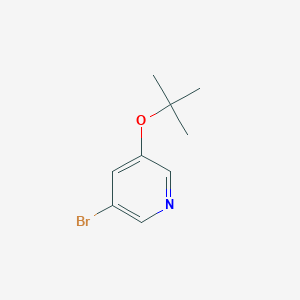
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
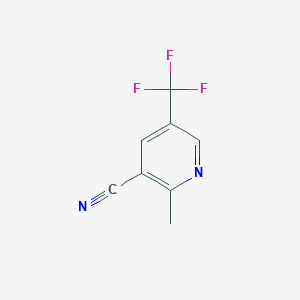
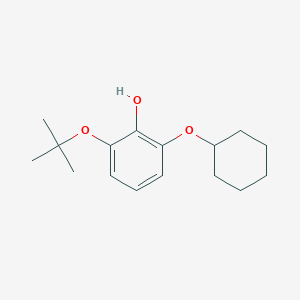
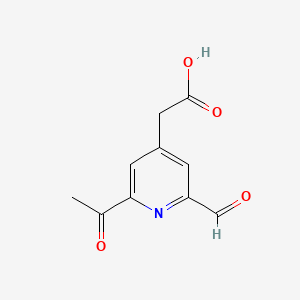


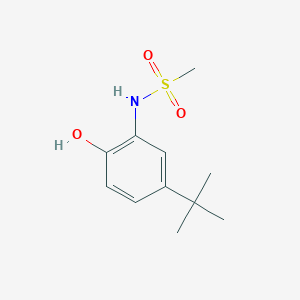
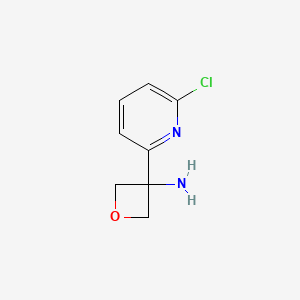
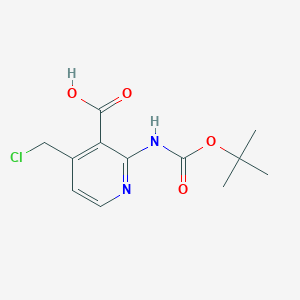

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)


